Cas no 1247885-34-2 (8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine)
![8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine structure](https://ja.kuujia.com/scimg/cas/1247885-34-2x500.png)
8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine 化学的及び物理的性質
名前と識別子
-
- 8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine
- 4H-Oxazolo[4,5-c]azepine, 5,6,7,8-tetrahydro-8-methyl-2-(2-pyridinyl)-
- 8-methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-c]azepine
- DBALDJNUIDSXOB-UHFFFAOYSA-N
- DB-333860
- 1247885-34-2
- DTXSID20728754
- 8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-c]azepine
- SCHEMBL504850
-
- インチ: 1S/C13H15N3O/c1-9-5-7-14-8-11-12(9)17-13(16-11)10-4-2-3-6-15-10/h2-4,6,9,14H,5,7-8H2,1H3
- InChIKey: DBALDJNUIDSXOB-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CC=CN=2)=NC2CNCCC(C)C1=2
計算された属性
- せいみつぶんしりょう: 229.121512110g/mol
- どういたいしつりょう: 229.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029184685-1g |
8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine |
1247885-34-2 | 95% | 1g |
$800.00 | 2023-09-03 | |
Chemenu | CM175338-1g |
8-methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine |
1247885-34-2 | 95% | 1g |
$808 | 2023-11-21 |
8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine 関連文献
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepineに関する追加情報
8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine: A Comprehensive Overview
The compound with CAS No. 1247885-34-2, commonly referred to as 8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of the oxazoloazepine class, which has been extensively studied for its potential applications in drug discovery and materials science. The long-tail keywords such as "oxazoloazepine derivatives," "tetrahydroazepine structures," and "pyridinyl-substituted oxazolines" are central to understanding its unique properties and functional groups.
Recent studies have highlighted the importance of oxazolo[4,5-c]azepine frameworks in medicinal chemistry. The presence of a pyridinyl group at the 2-position introduces electron-withdrawing effects, which can significantly influence the compound's reactivity and bioavailability. This structural feature makes it a promising candidate for designing novel therapeutics targeting various biological pathways. For instance, researchers have explored its potential as a kinase inhibitor due to its ability to form stable interactions with protein targets.
The methyl group at the 8-position further enhances the compound's stability and lipophilicity. This modification is crucial for improving its pharmacokinetic profile, making it more suitable for oral administration. Recent advancements in computational chemistry have enabled detailed modeling of this compound's interactions with biological systems. For example, molecular docking studies have revealed that the pyridinyl moiety plays a pivotal role in binding to specific receptors, suggesting its potential use in anti-inflammatory and anti-cancer therapies.
In terms of synthesis, the compound is typically prepared through a multi-step process involving cyclization reactions and selective substitutions. The use of transition metal catalysts has been instrumental in achieving high yields and selectivity during these reactions. Notably, palladium-catalyzed cross-coupling reactions have been employed to introduce the pyridinyl group at the desired position. This approach aligns with current trends in green chemistry by minimizing waste and optimizing reaction conditions.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the compound's structure and purity. These methods provide critical insights into its stereochemistry and functional group arrangement. For instance, ¹H NMR spectroscopy has been used to identify the distinct proton environments around the oxazole ring and pyridine substituent.
Looking ahead, ongoing research is focused on exploring the biological activity of this compound across various disease models. Preclinical studies have demonstrated its efficacy in inhibiting key enzymes involved in neurodegenerative diseases. Additionally, its ability to modulate ion channels suggests potential applications in treating cardiovascular disorders.
In conclusion, 8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine represents a cutting-edge molecule with diverse applications in drug development and chemical synthesis. Its unique structure and functional groups make it a valuable tool for advancing our understanding of complex biological systems while addressing unmet medical needs.
1247885-34-2 (8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine) 関連製品
- 497064-26-3(N-(1,3-benzothiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)sulfanylacetamide)
- 2248299-19-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate)
- 2137095-91-9(N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide)
- 1805835-28-2(Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate)
- 1223609-54-8(Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)
- 2035036-46-3((2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one)
- 2228225-53-2(4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene)
- 1038981-79-1(4-phenyl(sulfanyl)methylphenol)
- 1803566-24-6(benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate)
- 1351409-39-6(2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione)




